molecular formula C14H11FN4O B8370494 8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxamide

8-(2-Fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B8370494
M. Wt: 270.26 g/mol
InChI Key: VJJIBXUZMVLCED-UHFFFAOYSA-N
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Patent
US08859569B2

Procedure details

8.200 g (27.40 mmol) of ethyl-8-(2-fluorobenzyl)imidazo[1,5-a]pyrimidine-6-carboxylate was distributed in 8 microwave vessels. Each vessel was charged with 10 ml of 7N solution of ammonia in methanol and stirred for 80 min at 150° C. in the microwave. After cooling, the contents of the vessels were combined, the resultant precipitate was filtered with suction, washed with a little methanol and dried under high vacuum. 8.42 g (quant.) of the target compound was obtained.
Quantity
8.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:10]2[CH:11]=[CH:12][CH:13]=[N:14][C:9]2=[C:8]([CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[F:22])[N:7]=1)=O)C.[NH3:23]>CO>[F:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH2:15][C:8]1[N:7]=[C:6]([C:4]([NH2:23])=[O:3])[N:10]2[CH:11]=[CH:12][CH:13]=[N:14][C:9]=12

Inputs

Step One
Name
Quantity
8.2 g
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=C2N1C=CC=N2)CC2=C(C=CC=C2)F
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
stirred for 80 min at 150° C. in the microwave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered with suction
WASH
Type
WASH
Details
washed with a little methanol
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
8.42 g (quant.) of the target compound was obtained

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
Smiles
FC1=C(CC=2N=C(N3C2N=CC=C3)C(=O)N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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